molecular formula C19H14N2O4S B2896812 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 681233-07-8

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2896812
CAS No.: 681233-07-8
M. Wt: 366.39
InChI Key: CBUKSUSFWXAKCA-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H14N2O4S and its molecular weight is 366.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-21-14-8-7-12(24-2)10-16(14)26-19(21)20-17(22)13-9-11-5-3-4-6-15(11)25-18(13)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUKSUSFWXAKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural characteristics, including a benzo[d]thiazole moiety and a chromene framework, suggest diverse interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The molecular formula for this compound is C17H16N2O3SC_{17}H_{16}N_2O_3S, and it features several functional groups that contribute to its reactivity and interaction with biological targets. The presence of methoxy groups enhances its solubility, which is critical for biological applications.

Structural Features

FeatureDescription
Benzo[d]thiazole Moiety Known for various biological activities, including antimicrobial and anticancer properties.
Chromene Framework Associated with antioxidant and anti-inflammatory effects.
Carboxamide Group Enhances binding affinity to biological targets.

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. The structure-activity relationship (SAR) studies reveal that modifications in the thiazole and carboxamide groups can enhance cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the anticancer activity of derivatives related to the target compound using the MTT assay against several cancer cell lines:

CompoundCell Line TestedIC50 (µg/mL)
Compound AA-431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22
Target CompoundMCF-7 (breast cancer)TBD

Preliminary data suggest that the target compound may exhibit potent cytotoxicity comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

Compounds derived from thiazole structures are often investigated for their antimicrobial properties. The presence of electron-withdrawing groups in the structure enhances their effectiveness against bacterial strains.

Antimicrobial Efficacy Study

A comparative study was conducted on various thiazole derivatives:

Compound NameStructure FeaturesActivity
Compound CBenzothiazoleAntimicrobial
Target CompoundBenzo[d]thiazole + ChromeneTBD

The target compound's unique combination of functional groups may confer enhanced antimicrobial activity, warranting further investigation.

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity. For instance, the benzo[d]thiazole moiety may inhibit key enzymes involved in tumor progression or microbial resistance.

Research Findings and Future Directions

Recent studies have indicated that further exploration of this compound's pharmacodynamics and pharmacokinetics is essential for understanding its therapeutic potential. Computational chemistry approaches can assist in predicting optimal synthetic pathways and interaction profiles with biological targets.

Future Research Directions

  • In Vivo Studies : Conduct comprehensive in vivo studies to validate the anticancer and antimicrobial efficacy observed in vitro.
  • Mechanistic Studies : Investigate the detailed mechanisms through which the compound exerts its biological effects.
  • Structural Optimization : Explore modifications to enhance bioavailability and reduce toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.